molecular formula C8H11NO2S B2600944 S-(2-Methoxyphenyl)-S-methylsulfoximide CAS No. 816418-59-4

S-(2-Methoxyphenyl)-S-methylsulfoximide

Cat. No. B2600944
CAS RN: 816418-59-4
M. Wt: 185.24
InChI Key: BSTGEFDBACVVDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “S-(2-Methoxyphenyl)-S-methylsulfoximide” were not found, there are related compounds that have been synthesized. For example, a series of CA4P analogs were designed and effectively synthesized via a one-pot reaction from Combretastatin A-4/Erianin, commercially available amino acid esters, and phenyl dichlorophosphate .

Scientific Research Applications

Chemical Synthesis and Catalysis

S-(2-Methoxyphenyl)-S-methylsulfoximide and its derivatives have been extensively used in the field of chemical synthesis, serving as crucial intermediates in various organic reactions. For instance, the regio- and enantioselective substitution of acyclic allylic sulfoximines with butylcopper in the presence of lithium iodide and boron trifluoride is a notable process. This method leads to the production of enantiomerically pure N-methyl-, N-benzyl-, and N-(methoxyethyl)-S-(phenyl)cinnamylsulfoximines, alongside the corresponding crotylsulfoximines. These compounds are generated through a sequence of addition-elimination-isomerization reactions, starting from N-methyl-, N-benzyl-, and N-(methoxyethyl)-S-(lithiomethyl)sulfoximines combined with carbonyl compounds. The technique ensures high gamma-selectivities and moderate to high enantioselectivities in the resulting chiral alkenes, proving the efficacy and precision of S-(2-Methoxyphenyl)-S-methylsulfoximide in synthesis processes (Scommoda et al., 1996).

Optical Activity Studies

The compound's derivatives, specifically (−)-S-o-methoxyphenyl-S-phenylsulfimides, have been a subject of interest in the study of circular dichroism, a spectroscopic technique used to understand the optical activity and hence the stereochemistry of molecules. These compounds exhibited specific Cotton effects, which are indicative of their absolute configuration and optical properties. This study highlights the compound's role in understanding chiral molecules and their interactions with light, offering insights into their stereochemical configuration and behavior (Moriyama et al., 1976).

Antimicrobial Studies

Furthermore, derivatives of S-(2-Methoxyphenyl)-S-methylsulfoximide have been explored for their antimicrobial properties. A series of novel 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones were synthesized with the aim of developing potent antimicrobial agents. These compounds exhibited significant antibacterial activity against a spectrum of bacterial strains, indicating the potential of S-(2-Methoxyphenyl)-S-methylsulfoximide derivatives in antimicrobial drug development (Patil et al., 2010).

Safety and Hazards

Specific safety and hazard information for “S-(2-Methoxyphenyl)-S-methylsulfoximide” is not available .

Future Directions

While specific future directions for “S-(2-Methoxyphenyl)-S-methylsulfoximide” are not available, research into related compounds suggests potential areas of interest. For example, a new series of CA4P analogs has been synthesized, suggesting potential future directions in the development of new anticancer drugs .

Mechanism of Action

properties

IUPAC Name

imino-(2-methoxyphenyl)-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTGEFDBACVVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

816418-59-4
Record name imino(2-methoxyphenyl)methyl-lambda6-sulfanone
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